molecular formula C20H24FN3O B5335369 N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No.: B5335369
M. Wt: 341.4 g/mol
InChI Key: YFYPJYOLHUMJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, commonly known as Flibanserin, is a drug that has been recently approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system and has been shown to increase sexual desire in women.

Mechanism of Action

Flibanserin acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It increases the levels of these neurotransmitters in the brain, which results in an increase in sexual desire. Flibanserin also decreases the levels of serotonin in the brain, which reduces the inhibitory effect of serotonin on sexual desire.
Biochemical and Physiological Effects
Flibanserin has been shown to have several biochemical and physiological effects on the body. It increases blood flow to the genital area, which can improve sexual function. Flibanserin also increases the levels of certain hormones, such as testosterone, which can improve sexual desire. Flibanserin has also been shown to decrease anxiety and depression, which can improve sexual function and desire.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in clinical trials. Flibanserin is also a non-hormonal drug, which makes it useful for studying the effects of neurotransmitters on sexual desire. However, Flibanserin has several limitations for lab experiments. It is a drug that is specific to humans and cannot be studied in animal models. Flibanserin also has potential side effects, which can confound the results of lab experiments.

Future Directions

There are several future directions for the study of Flibanserin. One direction is to study the long-term effects of Flibanserin on sexual desire and function. Another direction is to study the effects of Flibanserin on different populations, such as postmenopausal women or men. Flibanserin could also be studied in combination with other drugs to improve sexual function and desire. Finally, the mechanism of action of Flibanserin could be further studied to understand how it affects sexual desire and function.
In conclusion, Flibanserin is a drug that has been recently approved for the treatment of N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in premenopausal women. It acts on the central nervous system to increase sexual desire and reduce distress related to low sexual desire. Flibanserin has been extensively studied in clinical trials and has several advantages and limitations for lab experiments. There are several future directions for the study of Flibanserin, which could improve our understanding of sexual desire and function.

Synthesis Methods

The synthesis of Flibanserin involves several chemical reactions that require specialized equipment and expertise. The initial step involves the reaction between 3,5-dimethylphenylacetic acid and thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-fluorophenyl)piperazine to form the amide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.

Scientific Research Applications

Flibanserin has been extensively studied in clinical trials to evaluate its efficacy and safety in the treatment of N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. These trials have shown that Flibanserin significantly increases sexual desire and reduces distress related to low sexual desire in premenopausal women. Flibanserin has also been studied in animal models to understand its mechanism of action and potential side effects.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-11-16(2)13-17(12-15)22-20(25)14-23-7-9-24(10-8-23)19-6-4-3-5-18(19)21/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYPJYOLHUMJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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